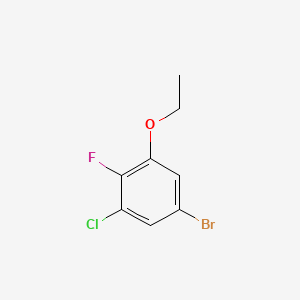
Phthalimidinoglutarimide-propargyl-PEG2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-propargyl-PEG2-OH is a compound that combines several functional groups, including a phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG) moiety. This compound is often used in the synthesis of various bioactive molecules and has applications in medicinal chemistry, particularly in the development of PROTACs (proteolysis-targeting chimeras).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG2-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a propargyl group and further conjugated with PEG2-OH. The key steps include:
Formation of Phthalimide and Glutarimide Intermediates: These intermediates are synthesized through standard organic reactions, such as condensation and cyclization.
Propargylation: The intermediates are then reacted with propargyl bromide in the presence of a base to introduce the propargyl group.
PEGylation: Finally, the propargylated intermediates are conjugated with PEG2-OH using click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG2-OH undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups, such as the propargyl group, to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Click Chemistry: The alkyne group in the compound makes it suitable for click chemistry reactions, especially CuAAC.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while click chemistry reactions can produce triazole-linked conjugates.
科学研究应用
Phthalimidinoglutarimide-propargyl-PEG2-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of PROTACs.
Biology: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: In medicinal chemistry, it is employed in the design of drug candidates, especially those targeting specific proteins for degradation.
Industry: The compound is used in the production of advanced materials and as a linker in the synthesis of multifunctional polymers.
作用机制
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG2-OH involves its role as a linker in PROTACs. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The compound facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein. This process involves molecular interactions with the target protein and the ubiquitin-proteasome pathway.
相似化合物的比较
Phthalimidinoglutarimide-propargyl-PEG2-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-propargyl-PEG1-OH: This compound has a shorter PEG chain, which may affect its solubility and reactivity.
Phthalimidinoglutarimide-propargyl-PEG3-OH: This compound has a longer PEG chain, potentially offering better solubility and flexibility.
Phthalimidinoglutarimide-propargyl-PEG2-acid: This variant contains a carboxylic acid group instead of a hydroxyl group, which can influence its reactivity and applications.
This compound is unique due to its specific combination of functional groups, making it highly versatile for various applications in research and industry.
属性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
3-[7-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H22N2O6/c23-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-22(20(15)26)17-6-7-18(24)21-19(17)25/h1,3,5,17,23H,6-13H2,(H,21,24,25) |
InChI 键 |
ZQMIIBPURNMDFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14775015.png)

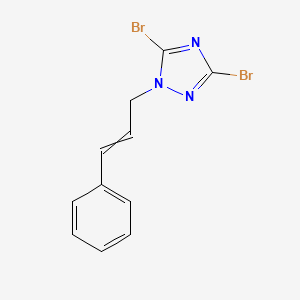

![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)


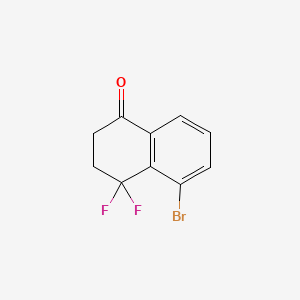

![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)
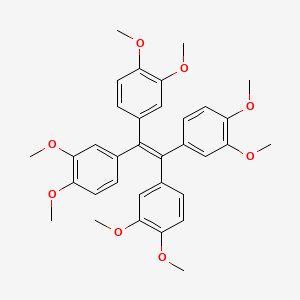
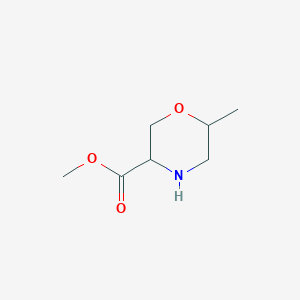
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
